Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a tert-butyl group, a nitrophenyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds containing piperazine rings have been known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
It’s known that the piperazine ring’s conformational flexibility and the polar nitrogen atoms enhance favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrophenylethyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals[][3].
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities .
Biological Activity
Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate (CAS Number: 130636-60-1) is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C17H25N3O4, with a molecular weight of 325.39 g/mol. The compound features a piperazine ring, a tert-butyl group, and a nitrophenyl moiety, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C17H25N3O4 |
Molecular Weight | 325.39 g/mol |
Melting Point | 153-155 °C |
Boiling Point | 453.5 ± 45 °C |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrophenylethyl bromide in the presence of a base such as triethylamine. This reaction is performed in an organic solvent like acetonitrile, allowing for efficient formation of the desired product .
Antimicrobial Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown that compounds containing nitrophenyl groups can inhibit the growth of various bacterial strains. For instance, analogs of this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Piperazine derivatives are known to interact with cellular targets involved in cancer progression. Research has suggested that such compounds can induce apoptosis in cancer cells through mechanisms that may involve the inhibition of specific signaling pathways . The presence of the nitrophenyl group is hypothesized to enhance this activity by facilitating interactions with cellular macromolecules.
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis and evaluation of various piperazine derivatives, including those similar to this compound, for their antimicrobial properties. The results indicated that compounds with nitro substituents exhibited enhanced activity against gram-positive bacteria compared to their counterparts without such modifications .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer effects of piperazine derivatives, revealing that certain structural modifications could significantly alter their cytotoxicity against different cancer cell lines. The study emphasized the importance of the nitrophenyl group in enhancing the biological activity of these compounds .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-10-18(11-13-19)9-8-14-4-6-15(7-5-14)20(22)23/h4-7H,8-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEXASHZNSBASY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602012 |
Source
|
Record name | tert-Butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-60-1 |
Source
|
Record name | tert-Butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.